3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione

conjugated polymer synthesis Pd-catalyzed polycondensation Yamamoto/Suzuki coupling

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is a symmetrically substituted maleimide derivative bearing two 4-bromophenyl groups at the 3- and 4-positions of the pyrrole-2,5-dione core. This compound serves as a versatile dibromo monomer for palladium-catalyzed polycondensation reactions, enabling the synthesis of high-molecular-weight conjugated copolymers with aryldiamines.

Molecular Formula C16H9Br2NO2
Molecular Weight 407.06 g/mol
CAS No. 101422-55-3
Cat. No. B12092761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione
CAS101422-55-3
Molecular FormulaC16H9Br2NO2
Molecular Weight407.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21)
InChIKeyRKSSTQUJOQCZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione (CAS 101422-55-3): A Dual-Bromo Maleimide Monomer for Conjugated Polymer Synthesis and Red-Emissive Optoelectronics


3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is a symmetrically substituted maleimide derivative bearing two 4-bromophenyl groups at the 3- and 4-positions of the pyrrole-2,5-dione core . This compound serves as a versatile dibromo monomer for palladium-catalyzed polycondensation reactions, enabling the synthesis of high-molecular-weight conjugated copolymers with aryldiamines [1]. The resulting maleimide-arylamine copolymers exhibit saturated red photoluminescence with solution emission maxima in the 617–638 nm range and have been employed in both polymer light-emitting diodes (PLEDs) and bulk heterojunction polymer solar cells (PSCs), achieving power conversion efficiencies up to 4.01% [2].

Why 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione Cannot Be Substituted by Non-Brominated or Mono-Halogenated Maleimide Analogs


The dual 4-bromophenyl substituents of 3,4-bis(4-bromophenyl)-1H-pyrrole-2,5-dione are not merely structural decorations; they are essential functional handles that enable Pd-catalyzed cross-coupling polycondensation with secondary aryldiamines [1]. Non-halogenated analogs such as 3,4-diphenylmaleimide lack the requisite carbon–bromine bonds for this polymerization chemistry, rendering them inert as monomers [1]. Mono-brominated variants provide only a single reactive site, precluding the formation of linear high-molecular-weight copolymers. The para-bromo substitution pattern of the target compound is critical for maintaining the conjugated electronic structure that underpins the red-emissive properties and photovoltaic performance of the derived materials [2]. Simply swapping to chloro or iodo analogs alters both the reactivity profile in cross-coupling and the thermal stability of the monomer, with the target compound exhibiting a melting point of 210–212 °C—substantially higher than the 148–149 °C reported for 3,4-diphenylmaleimide .

Quantitative Differentiation Evidence for 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione: Performance Benchmarks vs. Closest Analogs


Dual Bromine Handles Enable Pd-Catalyzed Polycondensation: Dibromo vs. Non-Halogenated Maleimide Monomers

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione (as its N-alkyl derivative Br2ML) functions as an AA-type dibromo monomer for palladium-catalyzed polycondensation with secondary aryldiamines, yielding high-molecular-weight polyarylenes [1]. In contrast, 3,4-diphenylmaleimide lacks aryl–bromine bonds and cannot participate in this polymerization chemistry, fundamentally limiting its utility as a conjugated polymer building block [1]. The dibromo monomer enables access to saturated red fluorescent copolymers that are otherwise inaccessible from non-halogenated analogs.

conjugated polymer synthesis Pd-catalyzed polycondensation Yamamoto/Suzuki coupling

Copolymer Red Photoluminescence Emission Maxima: 617–638 nm—Saturated Red Region Access

Copolymers synthesized from N-alkyl-3,4-bis(4-bromophenyl)maleimide and secondary aryldiamines exhibit brilliant red fluorescence in toluene solution with emission maxima of 617–638 nm [1]. This places the emission squarely within the saturated red region required for full-color PLED displays. While direct comparator data for copolymers from non-brominated analogs is not available in the same study, the emission wavelength of the maleimide-arylamine system is directly attributable to the donor–acceptor architecture enabled by the dibromo monomer's participation in polycondensation [2].

red photoluminescence polymer light-emitting diodes fluorescence spectroscopy

Polymer Solar Cell Power Conversion Efficiency: PMAT-Series Copolymers Achieve PCE up to 4.01%

Two-dimensional donor–acceptor copolymers incorporating a 3,4-bis(4-bromophenyl)maleimide derivative as the acceptor unit, blended with PC71BM (1:2 w/w), delivered power conversion efficiencies (PCEs) of 3.14–4.01% in the PMAT series, compared to 2.05–2.16% for the PMA series [1]. This 1.5- to 2-fold PCE enhancement demonstrates that structural tuning of the maleimide-based copolymer backbone—enabled by the dibromo monomer—directly influences photovoltaic performance [1].

polymer solar cells power conversion efficiency bulk heterojunction

Thermal Stability: Higher Melting Point (210–212 °C) vs. 3,4-Diphenylmaleimide (148–149 °C)

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione exhibits a melting point of 210–212 °C (ethyl ether) , significantly exceeding the 148–149 °C reported for the non-halogenated analog 3,4-diphenylmaleimide . This ~62 °C higher melting point reflects enhanced crystalline lattice energy attributable to the heavy bromine substituents and has practical implications for monomer purification via recrystallization and thermal handling during device fabrication.

thermal stability melting point monomer purification

Optimal Application Scenarios for 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Synthesis of Saturated Red-Emitting Conjugated Copolymers for PLEDs

The dibromo monomer undergoes Pd-catalyzed polycondensation with secondary aryldiamines to produce maleimide-arylamine copolymers emitting saturated red light (617–638 nm in toluene solution), suitable for polymer light-emitting diode (PLED) fabrication [1]. Procurement is justified when the research objective requires saturated red emission in a conjugated polymer platform, as non-halogenated analogs cannot participate in the requisite polymerization chemistry.

Donor–Acceptor Copolymer Development for Bulk Heterojunction Polymer Solar Cells

Copolymers incorporating this maleimide derivative as the acceptor building block achieve PCEs of 3.14–4.01% in bulk heterojunction solar cells with PC71BM, representing a 1.5- to 2-fold improvement over the PMA-series baseline [2]. Researchers optimizing photovoltaic polymer performance should source this monomer for systematic structure–function studies of acceptor-unit effects on device efficiency.

High-Temperature Monomer Handling and Recrystallization Purification

With a melting point of 210–212 °C—substantially higher than 3,4-diphenylmaleimide (148–149 °C)—this compound offers superior thermal stability during recrystallization purification, vacuum sublimation, and high-temperature device processing steps . Procurement is advantageous when monomer purity and thermal robustness are critical, such as in kilogram-scale synthesis campaigns for commercial-grade optoelectronic materials.

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